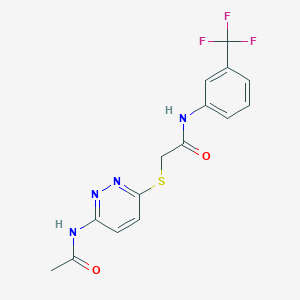![molecular formula C13H14O2 B2515935 (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375247-91-7](/img/structure/B2515935.png)
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a hydroxyl group and a phenyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by functional group modifications. For instance, the reaction of cyclopentadiene with a suitable dienophile can form the bicyclo[2.2.1]heptane core, which can then be functionalized to introduce the hydroxyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of high-throughput reactors and continuous flow systems to enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but contains nitrogen atoms, making it useful in different chemical reactions and applications.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different reactivity and applications.
Uniqueness
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a hydroxyl and a phenyl group, which confer specific chemical properties and reactivity. This combination allows for diverse applications in synthesis and potential biological activity .
Propriétés
IUPAC Name |
(1R,4R,5R)-5-hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-7-11-6-9(12)8-13(11,15)10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2/t9-,11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFIUBLIIFZRY-XWIASGKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)


![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)


![6-(4-chlorobenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2515871.png)
![8-bromo-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2515873.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)
![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
